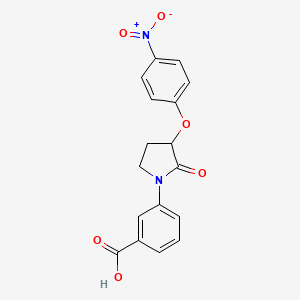
3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with a suitable pyrrolidinone derivative under controlled conditions to form the nitrophenoxy-pyrrolidinone intermediate. This intermediate is then subjected to further reactions, such as acylation, to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using catalytic hydrogenation or metal-acid reduction.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal-acid reduction using zinc and hydrochloric acid (Zn/HCl).
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Conversion of the nitro group to a carboxylic acid or aldehyde.
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of substituents such as nitro, halogen, or alkyl groups on the aromatic ring.
科学的研究の応用
3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.
類似化合物との比較
Similar Compounds
3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid: A closely related compound with similar structural features.
4-Nitrophenoxybenzoic acid: Lacks the pyrrolidinone moiety but shares the nitrophenoxy and benzoic acid groups.
2-Oxopyrrolidin-1-yl)benzoic acid: Contains the pyrrolidinone and benzoic acid groups but lacks the nitrophenoxy group.
Uniqueness
3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is unique due to the presence of all three functional groups (nitrophenoxy, pyrrolidinone, and benzoic acid) in a single molecule
特性
CAS番号 |
649774-24-3 |
|---|---|
分子式 |
C17H14N2O6 |
分子量 |
342.30 g/mol |
IUPAC名 |
3-[3-(4-nitrophenoxy)-2-oxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H14N2O6/c20-16-15(25-14-6-4-12(5-7-14)19(23)24)8-9-18(16)13-3-1-2-11(10-13)17(21)22/h1-7,10,15H,8-9H2,(H,21,22) |
InChIキー |
IUGPLKQFRBFCPU-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)C1OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


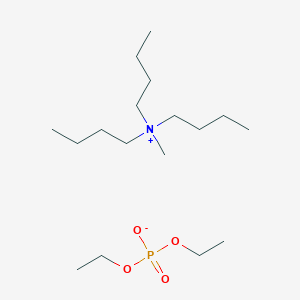
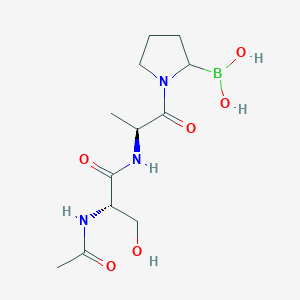

![1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12879023.png)
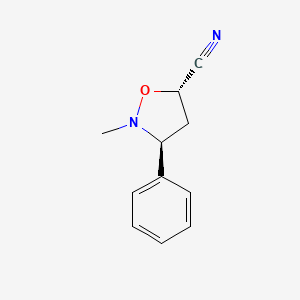
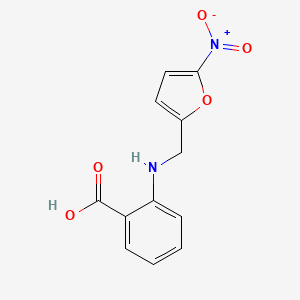
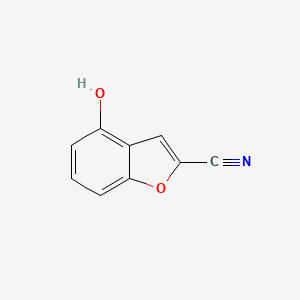
![N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B12879049.png)
![1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12879056.png)

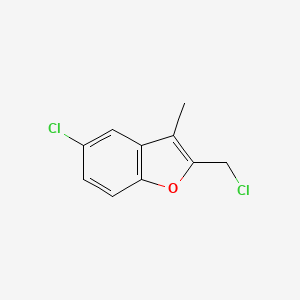
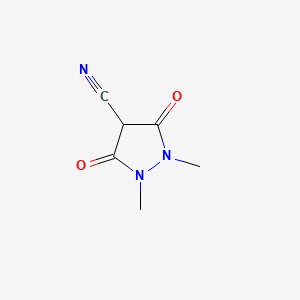
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12879077.png)

